(S)-2-(1-Aminoethyl)-6-chlorophenol
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Overview
Description
(S)-2-(1-Aminoethyl)-6-chlorophenol is a chiral primary amine with significant importance in various fields of chemistry and industry This compound is characterized by the presence of an amino group (-NH2) attached to an asymmetric carbon atom, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-6-chlorophenol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the use of engineered transaminase enzymes, which offer an environmentally benign route for the asymmetric synthesis of chiral amines . The reaction conditions often include mild temperatures and neutral pH, making the process efficient and sustainable.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These methods leverage the high specificity and efficiency of transaminase enzymes to convert ketone substrates into the desired chiral amine with high enantiomeric excess . The use of biocatalysts also reduces the need for harsh chemicals and extreme reaction conditions, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and various substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
(S)-2-(1-Aminoethyl)-6-chlorophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)-6-chlorophenol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which is then deprotonated to form a quinonoid intermediate. This intermediate undergoes further transformations to yield the final product . The stereospecificity of the reaction is governed by the enzyme’s active site, which ensures the formation of the desired enantiomer .
Comparison with Similar Compounds
(S)-2-(1-Aminoethyl)-6-chlorophenol can be compared with other chiral amines such as (S)-1-amino-1-phenylpropane and (S)-3-(1-aminoethyl)-phenol. These compounds share similar structural features but differ in their substituents and reactivity.
List of Similar Compounds
- (S)-1-amino-1-phenylpropane
- (S)-3-(1-aminoethyl)-phenol
- (S)-1-amino-2-phenylethane
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
DNSUJHRGQVMRRU-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Cl)O)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)O)N |
Origin of Product |
United States |
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